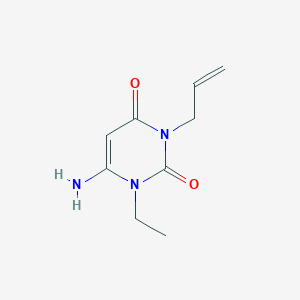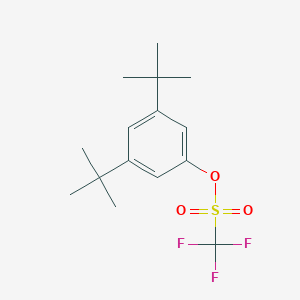
3,5-Di-tert-butylphenyl trifluoromethanesulfonate
Descripción general
Descripción
3,5-Di-tert-butylphenyl trifluoromethanesulfonate, also known as DTBPF, is an organic compound that has been extensively used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis reactions. The compound is known for its high reactivity and stability, which makes it an ideal choice for various chemical reactions.
Mecanismo De Acción
3,5-Di-tert-butylphenyl trifluoromethanesulfonate is a sulfonate ester that is known for its high reactivity. The compound reacts with various functional groups, such as alcohols and amines, to form stable complexes. The mechanism of action of 3,5-Di-tert-butylphenyl trifluoromethanesulfonate involves the formation of a covalent bond between the sulfonate group and the functional group of the substrate.
Efectos Bioquímicos Y Fisiológicos
3,5-Di-tert-butylphenyl trifluoromethanesulfonate is a highly reactive compound that can react with various biological molecules, such as proteins and nucleic acids. The compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. In addition, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate has been shown to have anticancer and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Di-tert-butylphenyl trifluoromethanesulfonate is a stable and highly reactive compound that is easy to handle in the laboratory. The compound is also readily available and relatively inexpensive. However, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate can be toxic and should be handled with care. In addition, the compound can react with various biological molecules, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of 3,5-Di-tert-butylphenyl trifluoromethanesulfonate in scientific research. One area of research is the development of new drugs and pharmaceuticals using 3,5-Di-tert-butylphenyl trifluoromethanesulfonate as a reagent. Another area of research is the use of 3,5-Di-tert-butylphenyl trifluoromethanesulfonate in the synthesis of new materials, such as polymers and nanoparticles. In addition, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate can be used in the development of new analytical techniques, such as mass spectrometry and chromatography.
Conclusion:
In conclusion, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate is an important compound that has been extensively used in scientific research. The compound is known for its high reactivity and stability, which makes it an ideal choice for various chemical reactions. 3,5-Di-tert-butylphenyl trifluoromethanesulfonate has been used in the synthesis of various natural products, the development of new drugs and pharmaceuticals, and the development of new analytical techniques. However, the compound can be toxic and should be handled with care. Future research on 3,5-Di-tert-butylphenyl trifluoromethanesulfonate can lead to the development of new materials, drugs, and analytical techniques.
Aplicaciones Científicas De Investigación
3,5-Di-tert-butylphenyl trifluoromethanesulfonate has been extensively used in scientific research as a reagent in organic synthesis reactions. It is commonly used as a protecting group for alcohols and amines. The compound has also been used in the synthesis of various natural products, such as alkaloids and terpenes. In addition, 3,5-Di-tert-butylphenyl trifluoromethanesulfonate has been used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
155064-25-8 |
|---|---|
Nombre del producto |
3,5-Di-tert-butylphenyl trifluoromethanesulfonate |
Fórmula molecular |
C15H21F3O3S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(3,5-ditert-butylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C15H21F3O3S/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)21-22(19,20)15(16,17)18/h7-9H,1-6H3 |
Clave InChI |
NMKZEDAODGHHEC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(C)(C)C |
Pictogramas |
Irritant |
Sinónimos |
3 5-DI-TERT-BUTYLPHENYL TRIFLUOROMETHAN& |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


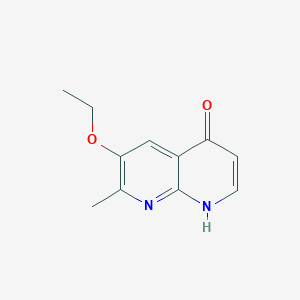
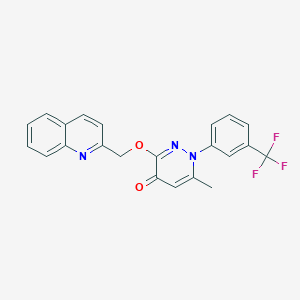

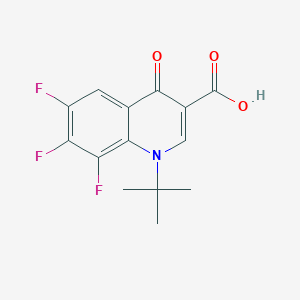
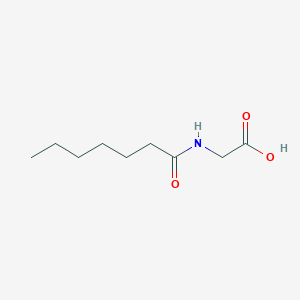
![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)
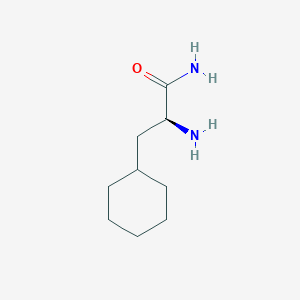
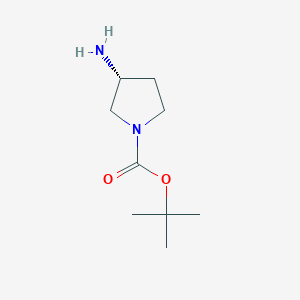
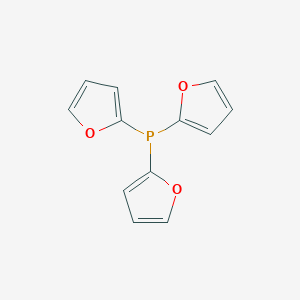

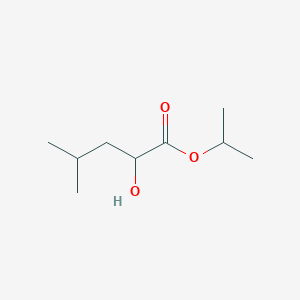
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)
